molecular formula C15H23N3O3S B5616353 N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-2-(3-pyridinyl)acetamide

N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-2-(3-pyridinyl)acetamide

Cat. No. B5616353
M. Wt: 325.4 g/mol
InChI Key: RHCYEGQSVPOXLU-KBPBESRZSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the use of chiral amino acids to introduce various alkyl and aryl substituents, aiming to discover compounds with potent biological activities. For example, studies have shown the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, demonstrating the importance of the structural configuration for biological activity (Barlow et al., 1991; Costello et al., 1991).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed, revealing the importance of the conformation and spatial arrangement of the substituents for their biological efficacy. For instance, the configuration of the pyrrolidinyl and phenyl groups significantly influences the compound's ability to interact with biological targets, such as opioid receptors (Grimwood et al., 2011).

Chemical Reactions and Properties

These compounds typically undergo various chemical reactions based on their functional groups, such as sulfonamides, acetamides, and pyrrolidines. For instance, the reactivity of the sulfonamide group in related compounds has been explored for the development of muscarinic agents (Nilsson et al., 1988).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it is intended to be a drug, for example, its mechanism of action would involve interacting with a specific target in the body, such as a protein or enzyme .

properties

IUPAC Name

N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-3-5-13-10-18(22(2,20)21)11-14(13)17-15(19)8-12-6-4-7-16-9-12/h4,6-7,9,13-14H,3,5,8,10-11H2,1-2H3,(H,17,19)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCYEGQSVPOXLU-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)CC2=CN=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NC(=O)CC2=CN=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-2-pyridin-3-ylacetamide

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